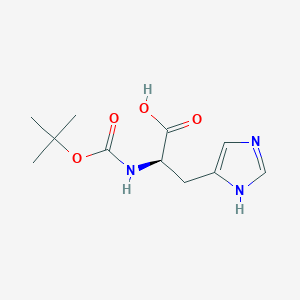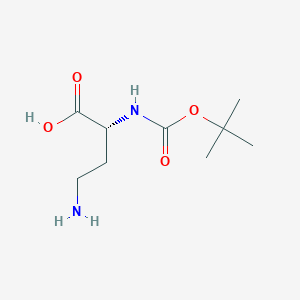
Fmoc-Val-OPfp
Übersicht
Beschreibung
N-α-Fluorenylmethyloxycarbonyl-L-valine pentafluorophenyl ester: (Fmoc-Val-OPfp) is a derivative of valine, an essential amino acid. This compound is widely used in solid-phase peptide synthesis due to its ability to form stable amide bonds. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino group, while the pentafluorophenyl ester facilitates the coupling reaction.
Wirkmechanismus
Target of Action
Fmoc-Val-OPfp, also known as N-α-Fmoc-L-valine pentafluorophenyl ester, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues that it helps to couple during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound operates by coupling valine amino-acid residues during Fmoc SPPS . The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in SPPS . This group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the process of peptide synthesis . During this process, the compound aids in the formation of amide bonds, which are crucial for linking amino acids together to form peptides .
Pharmacokinetics
It’s important to note that the compound is soluble in dmf , which can influence its use and effectiveness in peptide synthesis.
Result of Action
The result of this compound’s action is the successful coupling of valine amino-acid residues during Fmoc SPPS . This enables the synthesis of complex peptides, which can be used in various research and therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 15-25°C . Additionally, the presence of a base is necessary for the removal of the Fmoc group . The choice of solvent can also impact the compound’s efficacy in peptide synthesis, with DMF often used due to the compound’s solubility .
Biochemische Analyse
Biochemical Properties
Fmoc-Val-OPfp plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of valine, preventing it from reacting until the desired moment in the synthesis process . This compound does not directly interact with enzymes, proteins, or other biomolecules, but its role in peptide synthesis can indirectly influence these molecules by determining the sequence and structure of the peptides they form .
Cellular Effects
The effects of this compound on cells are primarily related to its role in peptide synthesis. The peptides synthesized using this compound can influence cell function in various ways, depending on their sequence and structure. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the synthesized peptide.
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the amino group of valine, allowing it to be selectively deprotected and react with other amino acids to form peptides . This process does not involve direct binding interactions with biomolecules or changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used in the initial stages of peptide synthesis . Over time, the Fmoc group is removed, and the valine residue is incorporated into the growing peptide chain . The stability and degradation of this compound would depend on the specific conditions of the synthesis process.
Metabolic Pathways
This compound is not directly involved in metabolic pathways. The peptides synthesized using this compound can participate in various metabolic processes, depending on their sequence and structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Valine: The synthesis begins with the protection of the amino group of valine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Formation of Pentafluorophenyl Ester: The protected valine is then reacted with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of Fmoc-Val-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Coupling Reactions: Fmoc-Val-OPfp primarily undergoes coupling reactions with amino groups to form amide bonds.
Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine, revealing the free amino group.
Common Reagents and Conditions:
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), pentafluorophenol.
Deprotection Reagents: Piperidine in N,N-dimethylformamide (DMF).
Major Products:
Coupling Reaction: Formation of peptides with stable amide bonds.
Deprotection Reaction: Free amino group ready for further reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Protein Engineering: Used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Vergleich Mit ähnlichen Verbindungen
N-α-Fluorenylmethyloxycarbonyl-L-alanine pentafluorophenyl ester (Fmoc-Ala-OPfp): Similar in structure but with alanine instead of valine.
N-α-Fluorenylmethyloxycarbonyl-L-leucine pentafluorophenyl ester (Fmoc-Leu-OPfp): Contains leucine instead of valine.
Uniqueness:
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369828 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-87-9 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-valin pentafluorphenylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















